



Application Note: Structural Elucidation of cis-Melilotoside Using 1D and 2D NMR Spectroscopy

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Compound of Interest		
Compound Name:	cis-Melilotoside	
Cat. No.:	B15592160	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Cis-Melilotoside**, also known as cis-β-D-glucosyl-2-hydroxycinnamate, is a phenolic glycoside found in various plants, including Ephedra nebrodensis.[1] As a natural product, its precise structural characterization is fundamental for understanding its biological activity, which includes antioxidant and antiprotozoal properties.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of such small molecules.[3][4] This application note provides a detailed protocol for the analysis of **cis-Melilotoside** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Principle of NMR Analysis The structural elucidation of a natural product by NMR is a systematic process.[5]

• 1D NMR (¹H and ¹³C): Provides initial information about the number and types of protons and carbons in the molecule. ¹H NMR spectra reveal chemical environments, proton counts (integration), and scalar couplings between adjacent protons (multiplicity). ¹³C NMR shows the number of unique carbon atoms.



- 2D NMR (COSY): A homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons, helping to establish proton connectivity within molecular fragments.[6]
- 2D NMR (HSQC): A heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6]
- 2D NMR (HMBC): A heteronuclear experiment that reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different molecular fragments, such as the sugar and aglycone moieties in **cis-Melilotoside**.[6]

By combining the data from these experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

Experimental Protocols

This section details the methodology for preparing a sample of **cis-Melilotoside** and acquiring the necessary NMR data.

- 1. Materials and Equipment
- Isolated and purified cis-Melilotoside sample (~5-10 mg)
- Deuterated methanol (CD₃OD, 99.8% D)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]
- NMR data processing software
- 2. Sample Preparation
- Accurately weigh approximately 5-10 mg of purified cis-Melilotoside.
- Dissolve the sample in ~0.6 mL of deuterated methanol (CD₃OD).



- Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.
- 3. NMR Data Acquisition The following is a standard suite of experiments for structural elucidation.[8] Parameters may need to be optimized based on the specific instrument and sample concentration.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64, depending on concentration.
- 13C NMR:
 - Pulse Program: Standard proton-decoupled experiment.
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C is less sensitive.
- COSY (Correlation Spectroscopy):
 - Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
 - Data Points: 2048 in F2, 256-512 in F1.

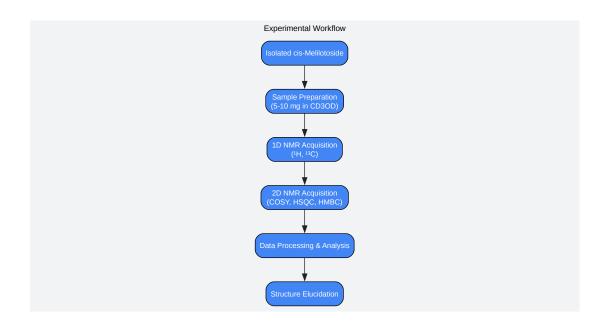


- Number of Scans: 2-4 per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
 - Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).
 - ¹JCH Coupling Constant: Optimized for ~145 Hz.
 - Number of Scans: 2-8 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
 - Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).
 - Long-Range Coupling Constant (nJCH): Optimized for 8-10 Hz.
 - Number of Scans: 4-16 per increment.

Data Analysis and Structure Determination

The following workflow outlines the logical process for interpreting the acquired NMR spectra to confirm the structure of **cis-Melilotoside**.





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Caption: High-level experimental workflow for NMR-based structural elucidation.

NMR Data Summary The ¹H and ¹³C NMR data for **cis-Melilotoside**, acquired in CD₃OD, are summarized in the table below. These assignments are confirmed through the analysis of 2D NMR correlations.[9]



Atom No.	¹H Chemical Shift (δ, ppm)	Multiplicity (J in Hz)	¹³ C Chemical Shift (δ, ppm)	Key HMBC Correlations (H → C)
Aglycone				
1	-	-	156.0	-
2	7.60	d (7.8)	129.5	C-4, C-6, C-7
3	7.01	t (7.5)	122.1	C-1, C-5
4	7.29	t (7.8)	132.0	C-2, C-6
5	6.95	d (8.3)	118.0	C-1, C-3
6	-	-	126.8	-
7	6.91	d (12.8)	131.5	C-1, C-2, C-8
8	5.92	d (12.8)	120.1	C-1, C-6
9 (COOH)	-	-	170.2	-
Glucose				
1'	5.05	d (7.5)	102.5	C-1
2'	3.55	m	75.0	C-1', C-3'
3'	3.50	m	78.1	C-2', C-4'
4'	3.44	m	71.5	C-3', C-5'
5'	3.48	m	77.9	C-4', C-6'
6'a	3.89	dd (12.1, 2.1)	62.7	C-4', C-5'
6'b	3.71	dd (12.1, 5.5)	C-4', C-5'	

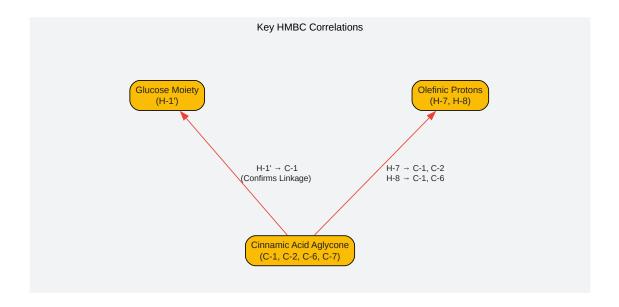
Interpretation of Spectra

• 1 H and 13 C NMR: The 1 H spectrum shows four signals in the aromatic region (δ 6.9-7.7) and two characteristic doublets for the cis-olefinic protons at δ 6.91 and 5.92 with a coupling constant of \sim 12.8 Hz. The anomeric proton of the glucose unit appears as a doublet around



 δ 5.05. The ¹³C spectrum confirms the presence of 15 carbons, including the carboxyl carbon (δ 170.2), aromatic/olefinic carbons, and six carbons for the glucose moiety.

- COSY Analysis: Correlations are observed between the coupled aromatic protons (H-2/H-3, H-3/H-4, H-4/H-5) and between the olefinic protons (H-7/H-8). Within the sugar, a correlation network from H-1' through to H-6' establishes the glucose spin system.
- HSQC Analysis: Each proton signal is correlated to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons in the table above.
- HMBC Analysis: This is the key experiment for assembling the final structure. Crucially, a strong correlation is observed from the anomeric proton of the glucose (H-1', δ 5.05) to the phenolic carbon of the aglycone (C-1, δ 156.0). This correlation unequivocally establishes the O-glycosidic linkage and its position. Further HMBC correlations from the olefinic protons (H-7, H-8) to the aromatic carbons (C-1, C-2, C-6) confirm the connectivity of the cinnamic acid backbone.





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Caption: Key HMBC correlations confirming the structure of **cis-Melilotoside**.

Conclusion The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of **cis-Melilotoside**. The data obtained from this suite of experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity between the glucose unit and the cis-cinnamic acid aglycone. This protocol serves as a robust framework for the structural analysis of phenolic glycosides and other natural products in drug discovery and development.

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